molecular formula C5H4N4O2S B018833 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione CAS No. 30161-97-8

5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

Cat. No. B018833
CAS RN: 30161-97-8
M. Wt: 184.18 g/mol
InChI Key: YDWRPBIUDIYAOX-UHFFFAOYSA-N
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Description

5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione is a chemical compound that has been studied for its potential antimicrobial properties . It is a derivative of thiazolo[4,5-d]pyrimidine, a class of compounds that have attracted considerable attention due to their high potential for application in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives, which includes 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, can be achieved from 5-acetyl-4-aminopyrimidines. Two routes have been proposed: acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc, and reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .


Molecular Structure Analysis

The molecular structure of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione is similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .


Chemical Reactions Analysis

The reaction of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione with sodium hydroxide in dimethyl sulfoxide (DMSO) results in aryl migration, followed by ready oxidative decarboxylation .

Scientific Research Applications

Anti-Inflammatory Applications

Field

Medicinal Chemistry

Application Summary

Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Methods of Application

Numerous methods for the synthesis of pyrimidines are described . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anticancer Activity

Field

Cancer Research

Application Summary

New 7-oxo, 7-chloro and also three 7-amino 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained are not detailed in the source .

Future Directions

The future directions for the study of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione could include further exploration of its potential antimicrobial properties , as well as its potential as a positive allosteric modulator of human α7 nAChR . Further studies could also explore its potential applications in medicinal chemistry .

properties

IUPAC Name

5-amino-3,6-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2S/c6-4-7-2-1(3(10)9-4)12-5(11)8-2/h(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWRPBIUDIYAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)S1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561081
Record name 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

CAS RN

30161-97-8
Record name 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
NS Habib, R Soliman, AA El-Tombary… - Archives of pharmacal …, 2007 - Springer
In this study, we report the synthesis and antimicrobial evaluation of several new thiazolo[4,5-d] pyrimidine derivatives, namely 7-substituted amino-5-methyl-3-phenylthiazolo[4,5-d]…
Number of citations: 48 link.springer.com
GR Revankar, JO Ojwang, SD Mustain… - Antiviral Chemistry …, 1998 - journals.sagepub.com
The synthesis and in vitro antiviral activity of certain hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl and phosphonoalkenyl derivatives of the guanine congener 5-aminothiazolo-[4,5…
Number of citations: 19 journals.sagepub.com
AF Lewis, GR Revankar, SM Fennewald… - Journal of …, 1995 - Wiley Online Library
Alkyl derivatives of the thiazolo[4,5‐d]pyrimidine congeners of guanine and uracil were prepared and assessed for in vitro activity against human cytomegalovirus (HCMV). The finding …
Number of citations: 25 onlinelibrary.wiley.com
L Becan, E Wagner - Medicinal Chemistry Research, 2013 - Springer
The 2-oxo analogs of thiazolo[4,5-d]pyrimidine-2-thiones were prepared to study their cytotoxic activity. Five of the newly synthesized compounds were selected by the National Cancer …
Number of citations: 13 link.springer.com
SJ Kashyap, PK Sharma, VK Garg… - Journal of Advanced …, 2011 - sciensage.info
A number of efforts were made to synthesize a large number of heterocyclic compounds and their derivatives and screened their pharmacological activities for treating various diseases. …
Number of citations: 52 sciensage.info
F Gallou - Synthesis of Heterocycles in Contemporary Medicinal …, 2016 - Springer
The original synthesis of our oral prodrug of isatoribine, a nucleoside analogue potentially useful for the treatment of patients with chronic hepatitis C and other viral infections, suffered …
Number of citations: 5 link.springer.com
SA Bahashwan, AA Fayed, MA Ramadan… - International Journal of …, 2014 - mdpi.com
A series of substituted pyrazole, triazole and thiazole derivatives (2–13) were synthesized from 1-(naphtho[1,2-d]thiazol-2-yl)hydrazine as starting material and evaluated as androgen …
Number of citations: 22 www.mdpi.com
A Iqbal, A Khan, S Ahmedi, N Manzoor, T Siddiqui - Steroids, 2023 - Elsevier
A series of steroidal thiazolopyrimidine derivatives were developed and evaluated for their antifungal properties against Candida species using steroid as the basic skeleton and a …
Number of citations: 5 www.sciencedirect.com
F Seela, S Budow, K Xu, X Peng… - Collection of …, 2011 - cccc.uochb.cas.cz
7-Halogenated 7-deazapurine 2′-C-methylribonucleosides related to adenosine, inosine and guanosine were synthesized employing a “one-pot” glycosylation protocol (Vorbrüggen …
Number of citations: 4 cccc.uochb.cas.cz
AF LEWIS, GR REVANKAR… - ABSTRACTS …, 1994 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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